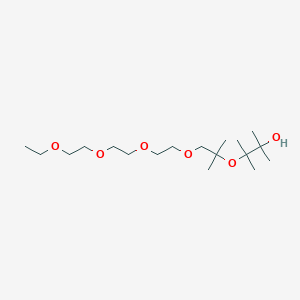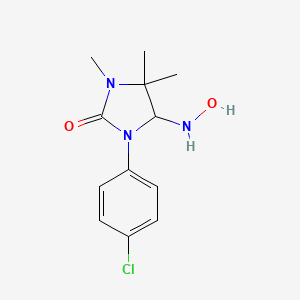
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyamino group, and a trimethylimidazolidinone core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with appropriate amines and other reagents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one can be compared with other similar compounds, such as:
4-Chlorophenyl isocyanate: A precursor in the synthesis of the target compound.
4-Chloroaniline: A related compound with different functional groups.
Trimethylimidazolidinone derivatives:
Properties
CAS No. |
88235-69-2 |
|---|---|
Molecular Formula |
C12H16ClN3O2 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2)10(14-18)16(11(17)15(12)3)9-6-4-8(13)5-7-9/h4-7,10,14,18H,1-3H3 |
InChI Key |
XLZVNTWMVNCYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1C)C2=CC=C(C=C2)Cl)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



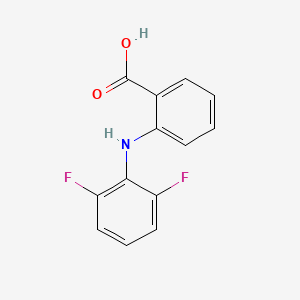
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

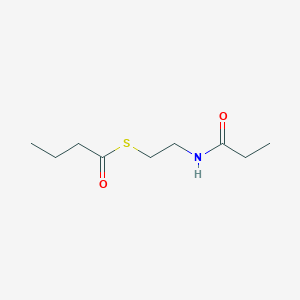
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
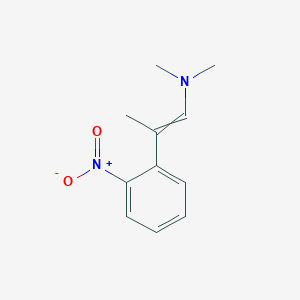
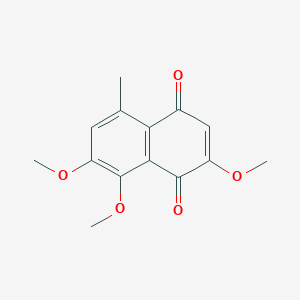
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
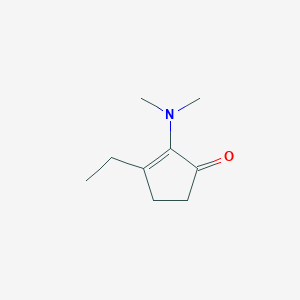
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
